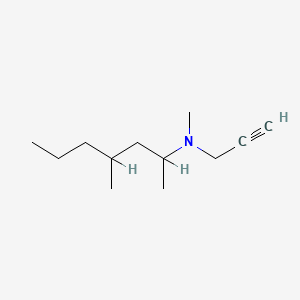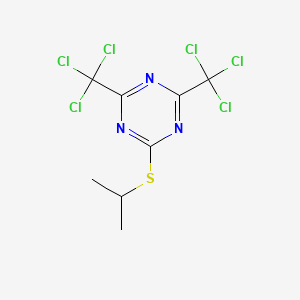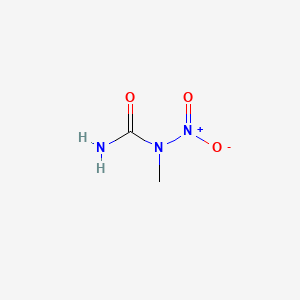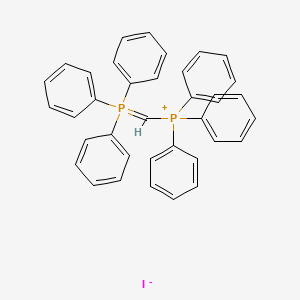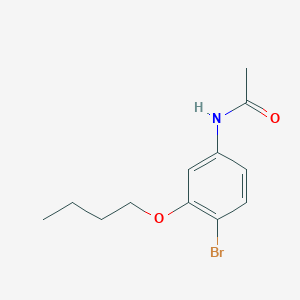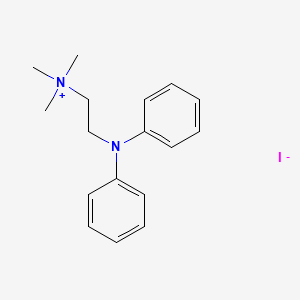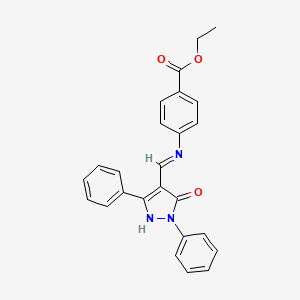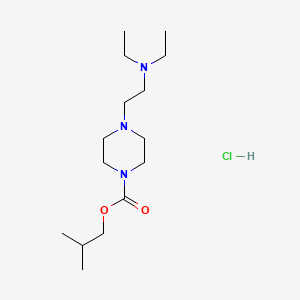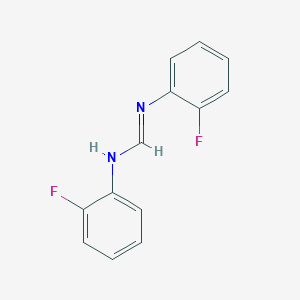
9-(2-Cyclohexylethyl)heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Cyclohexylethyl)heptadecane is an organic compound with the molecular formula C25H50 and a molecular weight of 350.66 g/mol . It is also known by other names such as 1-Cyclohexyl-3-n-octylundecane and Cyclohexane, (3-octylundecyl)- . This compound is characterized by its long hydrocarbon chain and a cyclohexyl group attached to the ninth carbon atom of the heptadecane chain .
Preparation Methods
The synthesis of 9-(2-Cyclohexylethyl)heptadecane typically involves the alkylation of heptadecane with a cyclohexylethyl group. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the heptadecane, followed by the addition of a cyclohexylethyl halide (e.g., cyclohexylethyl bromide) to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
9-(2-Cyclohexylethyl)heptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of long-chain hydrocarbons and their interactions with other molecules.
Mechanism of Action
The mechanism by which 9-(2-Cyclohexylethyl)heptadecane exerts its effects, particularly its anti-inflammatory properties, involves the modulation of the NF-kB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. The compound attenuates reactive species (RS)-induced NF-kB activation via the NIK/IKK and MAPKs pathways, thereby reducing the expression of genes like COX-2 and iNOS . This action helps in mitigating inflammation and oxidative stress in biological systems .
Comparison with Similar Compounds
9-(2-Cyclohexylethyl)heptadecane can be compared with other long-chain hydrocarbons such as:
Octadecane: Another long-chain hydrocarbon with one additional carbon atom compared to heptadecane, used in similar applications.
Cyclohexylheptane: A compound with a cyclohexyl group attached to a shorter heptane chain, differing in chain length and molecular interactions.
The uniqueness of this compound lies in its specific structure, combining a long hydrocarbon chain with a cyclohexyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
25446-35-9 |
|---|---|
Molecular Formula |
C25H50 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
3-octylundecylcyclohexane |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-14-18-24(19-15-12-10-8-6-4-2)22-23-25-20-16-13-17-21-25/h24-25H,3-23H2,1-2H3 |
InChI Key |
XILMXSAQVLYDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


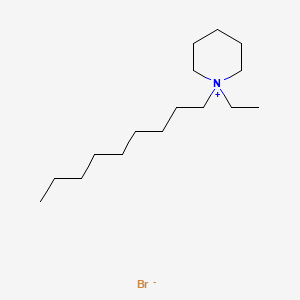
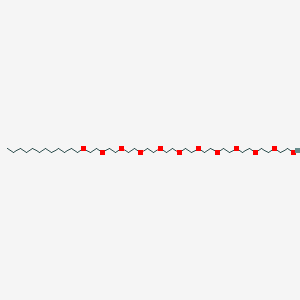
![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
